Monastrol, scientifically known as (R,S)-4-(3-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, is a small, cell-permeable molecule first identified in 1999 as an inhibitor of the mitotic kinesin Eg5 [, ]. This molecule belongs to the dihydropyrimidinethione (DHPMT) family and is primarily recognized for its role in cell cycle research and its potential application in anticancer therapeutics [, ].
Monastrol's importance in scientific research stems from its ability to specifically target Eg5, a motor protein crucial for the formation of bipolar spindles during cell division [, , ]. By inhibiting Eg5, Monastrol prevents the proper segregation of chromosomes, leading to mitotic arrest and potentially triggering apoptosis (programmed cell death) [, ]. This mechanism makes Monastrol a valuable tool for studying cell cycle regulation and for exploring potential anti-cancer therapies.
Monastrol is classified as a 3,4-dihydropyrimidin-2(1H)-thione derivative. It was originally discovered in 2005 by a team at the University of California, San Francisco, as a small-molecule inhibitor that selectively targets the Eg5 kinesin motor protein. This compound has gained attention due to its potential therapeutic applications in cancer treatment, particularly for its ability to disrupt mitotic processes in rapidly dividing cells .
Monastrol can be synthesized through various methods, notably the Biginelli multicomponent reaction, which allows for the formation of dihydropyrimidine derivatives. The synthesis typically involves the reaction of thiourea, 3-hydroxybenzaldehyde, and ethyl acetoacetate under catalyzed and non-catalyzed conditions.
In the absence of catalysts, the yield drops significantly. The reaction typically requires longer times and higher temperatures to achieve reasonable yields .
The molecular structure of Monastrol can be described as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of synthesized Monastrol .
Monastrol primarily participates in reactions related to its role as a kinesin inhibitor:
Monastrol's mechanism of action centers on its interaction with the Eg5 kinesin motor protein:
Monastrol exhibits several notable physical and chemical properties:
The applications of Monastrol are primarily focused on its potential as an anticancer agent:
Chemical genetics emerged in the late 1990s as a powerful approach to dissect complex biological processes using small molecules. Unlike target-based screening, forward chemical genetics employs phenotypic screening to identify compounds that induce specific cellular changes without prior knowledge of their molecular targets. This methodology paralleled classical genetic mutagenesis but offered temporal control and reversibility [1] [7]. Monastrol’s discovery stemmed from a landmark phenotypic screen conducted in 1999. A library of 16,320 structurally diverse small molecules was screened in BS-C-1 cells (African green monkey kidney cells) for inhibitors of nucleolin phosphorylation—a biomarker of mitotic entry. This screen identified 139 primary hits that disrupted mitosis, which were subsequently triaged using secondary assays to exclude tubulin-targeting agents. Fluorescence microscopy revealed one compound (later named Monastrol) inducing a unique monoastral spindle phenotype, where microtubules formed a radial array encircled by chromosomes [1]. This screen exemplified how chemical genetics could uncover novel mechanistic insights into cell division.
Table 1: Key Stages in Monastrol’s Discovery Screening
Screening Phase | Library/Cells Used | Primary Assay | Hits Identified |
---|---|---|---|
Primary | 16,320 compounds | Nucleolin phosphorylation inhibition | 139 compounds |
Secondary | 86 tubulin-nonperturbing hits | Microtubule/actin/chromatin distribution | 1 compound (Monastrol) |
The monopolar spindle phenotype induced by Monastrol provided the first clue to its mechanism. Eg5 (kinesin-5), a plus-end-directed motor protein essential for centrosome separation and spindle bipolarity, was hypothesized as the target due to its established role in crosslinking antiparallel microtubules. Biochemical validation confirmed Monastrol specifically inhibited Eg5’s microtubule-stimulated ATPase activity, with an IC₅₀ of ~14 µM [1] [8]. Structural studies revealed Monastrol binds an allosteric site in Eg5’s motor domain, distinct from the catalytic ATP-binding pocket. This binding induces a conformational change that stabilizes the ADP-bound state, delaying ADP release and reducing Eg5’s affinity for microtubules [2] [5]. Critically, enantiomer studies demonstrated stereospecificity: (S)-Monastrol was a potent inhibitor (IC₅₀ = 19 µM), while the (R)-enantiomer showed negligible activity [5]. This established Monastrol as the first cell-permeable, selective inhibitor of a mitotic kinesin, offering a non-tubulin-targeting strategy to disrupt spindle assembly.
Table 2: Biochemical Characterization of Monastrol’s Eg5 Inhibition
Parameter | Effect of Monastrol | Experimental Method |
---|---|---|
Basal ATPase activity | Inhibited (slowed ADP release) | Steady-state kinetics |
Microtubule-stimulated ATPase | Reduced by 60-80% | Presteady-state kinetics |
Microtubule binding affinity | Weakened under equilibrium conditions | Microtubule co-sedimentation assays |
ATP binding | Unaffected | Radiolabeled ATP competition assays |
Monastrol’s discovery validated phenotypic screening as a tool for probing mitosis and catalyzed the development of advanced Eg5 inhibitors. Initial structure-activity relationship (SAR) studies focused on its dihydropyrimidinone core. Key findings included:
Despite its utility as a tool compound, Monastrol’s moderate potency (EC₅₀ ~50 µM in cells) and reversible inhibition spurred efforts to develop clinical candidates. Inhibitors like Ispinesib and Filanesib, which bind the same allosteric site but with nanomolar affinity, entered cancer clinical trials. However, resistance mutations in Eg5’s allosteric pocket (e.g., L214A, D130A) highlighted the need for novel chemotypes [6] [10]. Recent strategies include:
Monastrol remains a foundational tool for studying kinesin mechanics and spindle assembly, exemplifying how phenotypic discovery drives both basic research and drug development.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1